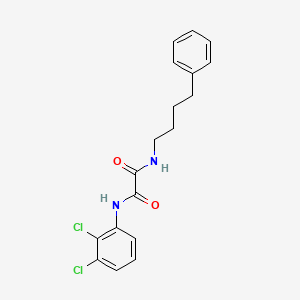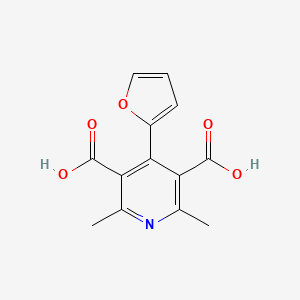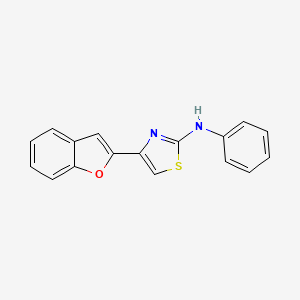![molecular formula C19H18Br3N3O3 B11555241 (3E)-N-(2-bromophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11555241.png)
(3E)-N-(2-bromophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3E)-N-(2-BROMOPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic molecule characterized by the presence of multiple bromine atoms and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-BROMOPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Amidation: The formation of the amide bond is carried out by reacting the brominated phenyl compound with an appropriate amine under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Imination: The imine group is introduced by reacting the amide intermediate with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
反応:
ヒドラゾン形成: 重要なステップは、ヒドラジン基とカルボニル基の反応で、ヒドラゾンの形成につながります。
置換反応: フェニル環上の臭素原子は、置換反応を受けやすいです。
酸化/還元: 反応条件に応じて、官能基の酸化または還元が起こる可能性があります。
- ヒドラジン水和物
- 臭素源
- 塩基(例:水酸化ナトリウム)
主要な生成物: 主要な生成物は、目的の化合物である“(3E)-N-(2-ブロモフェニル)-3-{2-[(2,4-ジブロモ-5-メチルフェノキシ)アセチル]ヒドラジニリデン}ブタンアミド”です。
科学的研究の応用
この化合物は、さまざまな分野で応用されています。
- 化学 : 新しい分子を設計するための構成要素として。
- 生物学 : 生物学的巨大分子との相互作用を調査する。
- 医学 : 治療の可能性 (まだ調査されていない)。
- 産業 : 新規材料の開発で使用される。
作用機序
正確なメカニズムは不明ですが、細胞標的との相互作用、特にヒドラゾン機能に関連する相互作用に関与している可能性があります。
6. 類似化合物の比較
直接のアナログは限られていますが、他のヒドラゾンや類似の官能基を持つ化合物と比較することができます。残念ながら、文献で容易に入手できる特定の類似化合物はありません。
この情報は、入手可能なデータに基づいていることに注意してください。さらなる研究によって、追加の洞察が得られる可能性があります。
類似化合物との比較
Similar Compounds
- (3E)-N-(2-CHLOROPHENYL)-3-{[2-(2,4-DICHLORO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(2-FLUOROPHENYL)-3-{[2-(2,4-DIFLUORO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(2-IODOPHENYL)-3-{[2-(2,4-DIIODO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE
Uniqueness
The uniqueness of (3E)-N-(2-BROMOPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE lies in its multiple bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The presence of bromine atoms can enhance the compound’s ability to interact with biological targets and improve its stability in various chemical environments.
特性
分子式 |
C19H18Br3N3O3 |
|---|---|
分子量 |
576.1 g/mol |
IUPAC名 |
(3E)-N-(2-bromophenyl)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C19H18Br3N3O3/c1-11-7-17(15(22)9-14(11)21)28-10-19(27)25-24-12(2)8-18(26)23-16-6-4-3-5-13(16)20/h3-7,9H,8,10H2,1-2H3,(H,23,26)(H,25,27)/b24-12+ |
InChIキー |
UGYLNUUSYATMDN-WYMPLXKRSA-N |
異性体SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2Br |
正規SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-bis(4-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide](/img/structure/B11555166.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11555177.png)

![N-[4-(pentyloxy)phenyl]octadecanamide](/img/structure/B11555181.png)
![2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B11555186.png)

![2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11555191.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555194.png)

![4,4'-[(5-{[(4-Nitrophenyl)carbonyl]amino}benzene-1,3-diyl)bis(carbonyliminobenzene-4,1-diyloxy)]dibenzene-1,2-dicarboxylic acid](/img/structure/B11555215.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-nitrobenzohydrazide](/img/structure/B11555220.png)

![5,11-diamino-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,11-diene-2,8-dicarbaldehyde](/img/structure/B11555224.png)
